molecular formula C13H11NO4S B1311159 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate CAS No. 248249-53-8

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Cat. No.: B1311159
CAS No.: 248249-53-8
M. Wt: 277.3 g/mol
InChI Key: WRDIRGFGEKHRIK-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a high-purity chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol . This complex ester is characterized by a unique molecular architecture, featuring a thiazole ring core linked to a benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) substituent. This specific structure makes it a valuable scaffold or building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily in the design and synthesis of novel bioactive molecules. The presence of the benzo[d][1,3]dioxole group is often associated with the ability to interact with various enzyme systems, while the thiazole ring is a privileged structure found in many pharmaceuticals. Its main applications include serving as a key intermediate in drug discovery programs , particularly for developing potential ligands for central nervous system targets, and in the creation of chemical libraries for high-throughput screening. The ethyl ester functional group offers a versatile handle for further chemical modifications, such as hydrolysis to the carboxylic acid or amidation, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDIRGFGEKHRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431641
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248249-53-8
Record name Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction of 2-Aminothiazole with Ethyl 2-Bromo-1,3-benzodioxole-5-carboxylate

One of the most commonly reported methods involves the nucleophilic substitution reaction between 2-aminothiazole and ethyl 2-bromo-1,3-benzodioxole-5-carboxylate under basic conditions. The reaction typically proceeds as follows:

  • Reagents and Conditions : 2-aminothiazole, ethyl 2-bromo-1,3-benzodioxole-5-carboxylate, potassium carbonate (base), dimethylformamide (DMF) as solvent, elevated temperature (often 80–120 °C).
  • Mechanism : The amino group of 2-aminothiazole attacks the electrophilic carbon bearing the bromide in the benzodioxole derivative, displacing bromide and forming the thiazole-4-carboxylate ester linkage.
  • Outcome : This method yields Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate with good purity and moderate to high yields.

This approach is favored for its straightforwardness and the availability of starting materials.

Oxidation of Thiazoline Precursors

Another method involves the oxidation of ethyl (1R)-4-(benzo[3,4-d]dioxolan-5-yl)-3,5-thiazoline carboxylate to the corresponding thiazole derivative:

  • Reagents and Conditions : The thiazoline precursor is dissolved in methylene chloride and cooled to 0 °C. Manganese(IV) oxide is added as the oxidizing agent, and the mixture is stirred for approximately 6 hours.
  • Workup : The reaction mixture is filtered, concentrated, and the residue is treated with n-hexane to precipitate the product.
  • Yield : This method provides the target compound in about 81% yield as a white solid.
  • Spectroscopic Data : The product is characterized by ^1H NMR confirming the structure.

This oxidation method is useful when thiazoline intermediates are accessible and allows for selective formation of the thiazole ring.

Thiazole Ring Formation via Hydrazone and Sulfur-Based Cyclization

A more general synthetic strategy for thiazole derivatives involves the formation of hydrazones from ketones and ethyl hydrazinecarboxylate, followed by cyclization with sulfur sources:

  • Step 1 : Formation of N-tosylhydrazones by reacting ketones with p-toluenesulfonylhydrazide in methanol under reflux.
  • Step 2 : Cyclization of hydrazones with elemental sulfur, potassium persulfate, and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAC) at elevated temperatures (around 100 °C).
  • Step 3 : Workup includes aqueous washing, extraction with ethyl acetate, and purification by preparative thin-layer chromatography.
  • Application : This method can be adapted to synthesize various 1,2,3-thiadiazole and thiazole derivatives, including those with benzodioxole substituents, by selecting appropriate ketone precursors.

This approach is versatile and allows for structural diversity in the thiazole ring system.

Comparative Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes
1 2-Aminothiazole + Ethyl 2-bromo-1,3-benzodioxole-5-carboxylate K2CO3, DMF, elevated temperature (80–120 °C) Moderate to High Direct nucleophilic substitution; widely used
2 Ethyl (1R)-4-(benzo[3,4-d]dioxolan-5-yl)-3,5-thiazoline carboxylate MnO2, CH2Cl2, 0 °C, 6 h 81 Oxidation of thiazoline intermediate
3 Ketone + p-toluenesulfonylhydrazide + sulfur source Methanol reflux, DMAC, 100 °C, TBAI, K2S2O8 Variable Hydrazone formation and sulfur cyclization; versatile

Research Findings and Notes on Preparation

  • The nucleophilic substitution method (Method 1) is supported by literature as a reliable route for synthesizing Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, with the reaction conditions optimized to minimize side reactions and maximize yield.
  • Oxidation of thiazoline intermediates (Method 2) provides a high-yielding alternative when such intermediates are synthetically accessible, with manganese(IV) oxide serving as an effective oxidant under mild conditions.
  • The hydrazone-based cyclization (Method 3) is a more general synthetic strategy for thiazole derivatives, allowing for the introduction of diverse substituents and functional groups, which can be tailored for specific biological or material applications.
  • Spectroscopic characterization (e.g., ^1H NMR) confirms the structural integrity of the synthesized compound in all methods.
  • The compound’s molecular formula is C13H11NO4S, with a molecular weight of approximately 277.3 g/mol, consistent across synthesis reports.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate exhibits various biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it useful in developing new antibiotics.
  • Anticancer Potential : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Materials Science

The unique structural features of this compound also lend themselves to applications in materials science:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
  • Coatings and Films : Its chemical properties allow for use in specialized coatings that require resistance to solvents and environmental degradation .

Agricultural Chemistry

The compound's biological activities extend to agricultural applications:

  • Pesticide Development : Compounds with similar structures have been explored for their potential as pesticides or herbicides due to their efficacy against various pests and pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell growth. The mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate and analogous thiazole derivatives:

Compound Name (CAS or Source) Substituent at Thiazole Position 2 Substituent at Thiazole Position 4/5 Key Features
This compound (248249-53-8) Benzo[d][1,3]dioxol-5-yl Ethyl carboxylate (position 4) Electron-rich aromatic substituent; ≥95% purity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (175277-03-9) 4-(Trifluoromethyl)phenyl Methyl (position 4), Ethyl carboxylate (position 5) Electron-withdrawing CF₃ group; fluorinated derivative
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl (position 4), Ethyl carboxylate (position 5) Heterocyclic benzimidazole moiety; potential for π-π interactions
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (161797-99-5) 4-Hydroxyphenyl Methyl (position 4), Ethyl carboxylate (position 5) Polar hydroxyl group; improved aqueous solubility
Key Observations:
  • Electronic Effects : The benzo[d][1,3]dioxol-5-yl group in the target compound is electron-donating due to its oxygen atoms, which may enhance nucleophilic aromatic substitution reactivity compared to the electron-withdrawing trifluoromethyl group in the CF₃-substituted analog .
  • Solubility : Hydroxyl-substituted derivatives () exhibit higher polarity, likely improving solubility in polar solvents, whereas the target compound’s lipophilic benzodioxole group may favor membrane permeability .

Physicochemical Properties

  • Purity : The target compound is consistently listed at ≥95% purity, comparable to hydroxyl- and benzimidazole-substituted analogs (95–98%) .
  • Stability : The benzodioxole ring’s resonance stabilization may enhance thermal stability relative to aldehydes or hydroxyl groups in other derivatives .

Biological Activity

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS Number: 248249-53-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C13H11NO4S
  • Molecular Weight : 277.3 g/mol
  • IUPAC Name : Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
  • Physical Form : Solid
  • Purity : ≥ 95%

Synthesis Methods

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzo[d][1,3]dioxole moieties. For instance, one method involves using manganese(IV) oxide in dichloromethane under controlled conditions to achieve a yield of approximately 81% .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains and fungi. In particular, thiazole compounds have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .

Table 1: Antimicrobial Activity of Thiazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
Thiazole Derivative AE. coli16 µg/mL
Thiazole Derivative BPseudomonas aeruginosa64 µg/mL

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro using various cancer cell lines. Studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In a recent study, the compound demonstrated effective cytotoxicity against several cancer cell lines with IC50 values ranging from 20 to 50 µM . The selectivity index indicates that it has a favorable safety profile when tested against normal cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)25>6
HepG2 (Liver)30>5
Hek293t (Normal)>150-

The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Specifically, the compound may interact with DNA and RNA synthesis pathways, leading to impaired cellular functions in target organisms .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of thiazole derivatives found that this compound exhibited superior activity against resistant bacterial strains compared to standard antibiotics .
  • Case Study on Anticancer Activity :
    In vivo studies using streptozotocin-induced diabetic mice revealed that compounds similar to this compound could reduce tumor size significantly while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of thiosemicarbazones with ethyl bromopyruvate under reflux conditions. Key steps include (i) preparing substituted thiosemicarbazones by condensing hydrazine derivatives with aldehydes/ketones, and (ii) cyclizing with ethyl bromopyruvate in ethanol at 70–80°C for 4–6 hours. Yields (60–75%) depend on substituent electronic effects and solvent polarity .
  • Critical Parameters : Use anhydrous solvents to avoid hydrolysis of the ester group. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).

Q. How is structural characterization of this thiazole derivative performed, and what spectroscopic markers are diagnostic?

  • Analytical Workflow :

  • FT-IR : A strong C=O stretch at ~1700 cm⁻¹ (ester) and C=N/C-S vibrations at 1600–1500 cm⁻¹ (thiazole ring) .
  • NMR :
  • ¹H NMR : Thiazole H-5 proton as a singlet at δ 7.8–8.2 ppm; benzo[d][1,3]dioxole protons as two doublets (δ 6.8–7.1 ppm) .
  • ¹³C NMR : Ester carbonyl at ~165 ppm; thiazole C-2 and C-4 carbons at 160–150 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antioxidant Screening :

  • FRAP (Ferric Reducing Antioxidant Power): Measure absorbance at 593 nm; compare to ascorbic acid standards.
  • DPPH Radical Scavenging : IC₅₀ values <50 µg/mL indicate high activity .
    • Antimicrobial Testing : Use agar dilution (MIC determination) against S. aureus (Gram+) and E. coli (Gram–). Zones of inhibition >15 mm suggest potency .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends in this compound?

  • Computational Approach : Optimize geometry at B3LYP/6-31G(d,p). Key findings:

  • The HOMO is localized on the thiazole ring and benzo[d][1,3]dioxole moiety, indicating nucleophilic attack sites.
  • LUMO energy (~-1.8 eV) correlates with electron-deficient regions for electrophilic substitution .
    • Reactivity Prediction : Mulliken charges reveal sulfur (thiazole) and oxygen (dioxole) as electron-rich centers, guiding derivatization strategies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting Framework :

  • Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time).
  • Structural Confirmation : Re-evaluate purity (HPLC >95%) and stereochemistry (if applicable) .
  • Meta-Analysis : Compare substituent effects; electron-withdrawing groups on the benzodioxole ring enhance antioxidant activity by 20–30% .

Q. How does molecular docking predict its interaction with SARS-CoV-2 main protease (Mpro), and what binding affinities are observed?

  • Docking Protocol (AutoDock Vina):

  • PDB ID : 6LU7 (Mpro).
  • Key Interactions : Hydrogen bonding between the thiazole sulfur and His41 (ΔG = -8.2 kcal/mol).
  • Inhibition Constant : Kᵢ = 1.2 µM, suggesting potential as a COVID-19 therapeutic lead .

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